5-(Trifluoromethyl)pyrazine-2-carbaldehyde

Descripción

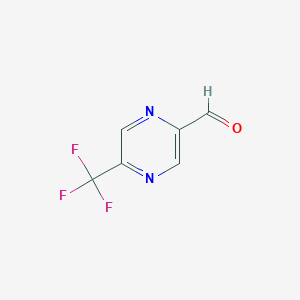

5-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS: 1196151-36-6) is a pyrazine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a carbaldehyde (-CHO) group at the 2-position. Pyrazine rings are aromatic heterocycles with two nitrogen atoms at positions 1 and 4, making them electron-deficient and reactive toward electrophilic substitution. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbaldehyde provides a reactive site for further functionalization, such as condensation reactions to form hydrazones or imines .

This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules. Its structural features make it valuable in drug discovery, particularly for kinase inhibitors and other biologically active agents .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMGDDYGZCDYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)pyrazine with a suitable formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethyl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 5-(Trifluoromethyl)pyrazine-2-carboxylic acid.

Reduction: 5-(Trifluoromethyl)pyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Building Block for Drug Synthesis

5-(Trifluoromethyl)pyrazine-2-carbaldehyde serves as an important precursor in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drugs. It is utilized in the development of compounds that target diverse biological pathways, including those involved in cancer and diabetes treatment.

Case Study: Anticancer Agents

Research has shown that derivatives of pyrazine compounds exhibit anticancer properties. For instance, studies have identified that modifications to the pyrazine ring can lead to enhanced activity against specific cancer cell lines, suggesting that this compound could be a key intermediate in developing novel anticancer agents.

Agrochemical Applications

Herbicide Development

The compound is also explored for its potential as a herbicide. Analogues of pyrazinamide and pyrazinoic acid have been evaluated for their herbicidal activity on various crops. For example, certain derivatives have demonstrated effective control over barnyardgrass and yellow nutsedge while causing minimal injury to crops like soybean and sweet corn .

| Compound | Target Weeds | Control (%) | Crop Injury (%) |

|---|---|---|---|

| 5-Fluoropyrazine-2-carboxylic acid | Barnyardgrass, Yellow nutsedge | 71-95 | 8-25 |

| Pyrazinamide analogues | Various monocots | >70 | Low |

Medicinal Chemistry

Biological Activity Exploration

The biological activities of compounds related to this compound have been extensively studied. These include antibacterial, antifungal, antioxidant, and antitumor activities. For example, thiosemicarbazones derived from similar aldehydes have shown significant cytotoxic effects against various cancer cell lines, indicating the potential for developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and trifluoromethyl groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of 5-(Trifluoromethyl)pyrazine-2-carbaldehyde, focusing on substituent effects and applications:

Key Observations:

Electronic Effects :

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density on the pyrazine ring and directing reactivity toward nucleophilic or cross-coupling reactions .

- Carbaldehyde (-CHO) offers a reactive site for condensation, enabling the formation of Schiff bases or hydrazones, which are common in drug design .

- Nitrile (-CN) and ester (-COOEt) groups stabilize the ring through resonance, reducing reactivity compared to aldehydes .

Lipophilicity and Solubility :

- -CF₃ and -OCHF₃ substituents increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Polar groups (-CHO, -CN) improve solubility in polar solvents, critical for pharmacokinetics .

Reactivity and Stability

- Aldehyde Reactivity : this compound is prone to oxidation (forming carboxylic acids) or nucleophilic attack, necessitating stabilization under inert conditions.

- Comparative Stability : Nitriles (-CN) and esters (-COOEt) are more stable under physiological conditions, making them preferred for prodrug formulations .

Actividad Biológica

5-(Trifluoromethyl)pyrazine-2-carbaldehyde is an organic compound with significant biological activity, characterized by its molecular formula C₆H₃F₃N₂O. The presence of a trifluoromethyl group at the 5-position and an aldehyde group at the 2-position of the pyrazine ring contributes to its unique chemical properties and potential applications in medicinal chemistry.

The compound's structure imparts distinct reactivity, primarily due to the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, potentially leading to therapeutic effects. The trifluoromethyl group enhances lipophilicity, facilitating interactions with cell membranes and intracellular targets, which is crucial for its biological activity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anti-inflammatory Effects : Studies indicate that compounds related to this compound demonstrate significant anti-inflammatory activity. For example, related trifluoromethylpyrazoles showed anti-inflammatory effects ranging from 47% to 76% compared to indomethacin in animal models .

- Antitumor Potential : Similar pyrazine derivatives have been investigated for their anticancer properties, indicating a potential role for this compound in cancer therapeutics .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving hydrazines and dicarbonyl compounds. Its applications extend across multiple fields:

- Medicinal Chemistry : The compound is explored as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory conditions.

- Bioenergy : Research has suggested its use in microbial fuel cells as an anti-biofouling agent, highlighting its versatility beyond traditional medicinal applications.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and potential activities of compounds similar to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)pyrazine-2-carboxylic acid | Contains a carboxylic acid group instead of an aldehyde | Antimicrobial, anti-inflammatory |

| 5-(Trifluoromethyl)pyrazine-2-methanol | Contains a hydroxymethyl group instead of an aldehyde | Potentially lower activity |

| 5-(Trifluoromethyl)pyrazine-2-thiol | Contains a thiol group instead of an aldehyde | Antioxidant properties |

This comparison illustrates how variations in functional groups can influence biological activity.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated a series of trifluoromethylpyrazoles for their COX-2 inhibitory potential. The most effective compounds exhibited significant anti-inflammatory effects comparable to established drugs like indomethacin .

- Antimicrobial Studies : Investigations into the antimicrobial properties of related pyrazines revealed that modifications in the structure could enhance efficacy against various pathogens, suggesting that similar approaches could be applied to this compound.

- Cancer Therapeutics : Research into pyrazolo[1,5-a]pyrimidines has shown their potential as anticancer agents. Given the structural similarities, there is a compelling rationale for investigating this compound within this context .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)pyrazine-2-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, such as functional group transformations on pyrazine cores. For example, trifluoromethylation via halogen exchange using CF₃Cu reagents or nucleophilic substitution with trifluoromethylating agents under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., −78°C to room temperature), solvent selection (e.g., THF or DMF), and stoichiometry of reagents to minimize side products like dehalogenation by-products .

- Characterization : Intermediate steps are monitored via TLC, and final products are confirmed using -NMR (to identify aldehyde protons at δ 9.8–10.2 ppm) and -NMR (for CF₃ groups at δ −60 to −65 ppm) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : The aldehyde group is prone to oxidation and moisture sensitivity. Stabilization strategies include:

- Storing under inert gas (argon or nitrogen) at −20°C in amber vials.

- Adding stabilizers like hydroquinone (0.1% w/w) to prevent radical-mediated degradation.

- Avoiding prolonged exposure to light or humidity, which can lead to hydrate formation (e.g., geminal diols) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in -NMR signals (e.g., splitting of aldehyde protons due to rotamers) can be addressed by:

- Variable-temperature NMR to observe coalescence of peaks.

- HSQC and HMBC experiments to confirm coupling between aldehyde protons and adjacent carbons.

- High-resolution mass spectrometry (HRMS) to verify molecular ion integrity and rule out degradation .

Q. How can computational modeling guide the design of this compound-based bioactive compounds?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions, while the aldehyde serves as an electrophilic warhead for covalent inhibition .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the CF₃ group on the pyrazine ring’s aromaticity and reactivity .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazine ring?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., boronate esters) at the 3-position to direct electrophilic substitution to the 5-position.

- Metal Catalysis : Use Pd-catalyzed C–H activation with ligands like BrettPhos to achieve cross-coupling at specific sites .

Critical Analysis of Contradictory Evidence

- Stereochemical Stability : reports stable aldehyde configurations, while notes hydrate formation under humid conditions. Resolution: Perform dynamic vapor sorption (DVS) studies to quantify hygroscopicity and adjust storage protocols .

- Biological Activity : suggests kinase inhibition, but emphasizes antibacterial potential. Advanced studies should clarify target selectivity via enzyme assays (e.g., ADP-Glo™ kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.